molecular formula C32H60O2 B12688099 4-pentadecylidene-3-tetradecyloxetan-2-one CAS No. 42272-70-8

4-pentadecylidene-3-tetradecyloxetan-2-one

Cat. No.: B12688099
CAS No.: 42272-70-8
M. Wt: 476.8 g/mol
InChI Key: BKSVJFGDPOUPBY-UHFFFAOYSA-N
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Description

4-Pentadecylidene-3-tetradecyloxetan-2-one is a complex oxetane-derived compound featuring a 4-membered oxetanone ring substituted with a pentadecylidene (C₁₅ alkylidene) group at position 4 and a tetradecyl (C₁₄ alkyl) chain at position 3. Oxetanes are notable for their ring strain, which influences reactivity, stability, and applications in pharmaceuticals or polymer chemistry.

Properties

CAS No.

42272-70-8

Molecular Formula

C32H60O2

Molecular Weight

476.8 g/mol

IUPAC Name

4-pentadecylidene-3-tetradecyloxetan-2-one

InChI

InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30(32(33)34-31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3

InChI Key

BKSVJFGDPOUPBY-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCC/C=C\1/C(C(=O)O1)CCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCCCCCCC

physical_description

Liquid, Other Solid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pentadecylidene-3-tetradecyloxetan-2-one typically involves the reaction of long-chain alkylidene derivatives with oxetanone. One common method includes the dimerization of C16-C18 fatty acid chlorides, which are then reacted under controlled conditions to form the desired oxetane derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Pentadecylidene-3-tetradecyloxetan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted oxetane derivatives .

Scientific Research Applications

4-Pentadecylidene-3-tetradecyloxetan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-pentadecylidene-3-tetradecyloxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains and oxetane ring structure allow it to interact with lipid membranes and proteins, potentially disrupting cellular processes. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell membranes .

Comparison with Similar Compounds

3-Hexadecyl-4-pentadecylideneoxetan-2-one (CAS 67845-95-8)

This analog, documented in , shares structural similarities but differs in the alkyl chain at position 3 (hexadecyl vs. tetradecyl). Key distinctions include:

Property 4-Pentadecylidene-3-tetradecyloxetan-2-one (Hypothetical) 3-Hexadecyl-4-pentadecylideneoxetan-2-one (CAS 67845-95-8)
Molecular Formula C₃₃H₆₂O₂ (estimated) C₃₄H₆₄O₂
Molecular Weight ~476.84 g/mol 504.87 g/mol
Alkyl Substituents C₁₄ (position 3), C₁₅ (position 4) C₁₆ (position 3), C₁₅ (position 4)
Lipophilicity Lower (shorter alkyl chain) Higher (longer alkyl chain)
Synthetic Routes Likely similar: Grignard addition, cyclization Not explicitly detailed; commercial availability noted

(3Z)-4-Hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one ()

This oxolane derivative (5-membered ring) differs in ring size and substituents:

Property 4-Pentadecylidene-3-tetradecyloxetan-2-one (Hypothetical) (3Z)-4-Hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one
Ring Structure Oxetane (4-membered) Oxolane (5-membered)
Ring Strain Higher (less stable) Lower (more stable)
Functional Groups Ketone, alkylidene, alkyl Ketone, hydroxy, methylidene, alkylidene
Reactivity Likely higher due to strain Lower; hydroxy group may enable hydrogen bonding

The hydroxy and methylidene groups in the oxolane analog introduce additional hydrogen-bonding and conjugation effects, which could influence solubility and interaction with biological targets.

4-Trimethylsiloxy-3-penten-2-one ()

While structurally distinct, this compound highlights the role of substituents on ketone reactivity:

Property 4-Pentadecylidene-3-tetradecyloxetan-2-one (Hypothetical) 4-Trimethylsiloxy-3-penten-2-one
Core Structure Oxetane Linear enone with silyl ether
Key Groups Alkyl, alkylidene Siloxy, conjugated double bond
Applications Potential polymer/pharma precursor Intermediate in organic synthesis

The siloxy group in 4-trimethylsiloxy-3-penten-2-one enhances electrophilicity, facilitating nucleophilic attacks—a contrast to the sterically hindered oxetane derivative.

Research Findings and Implications

Alkyl Chain Effects : Longer alkyl chains (e.g., hexadecyl vs. tetradecyl) increase hydrophobicity, which may improve lipid bilayer penetration but reduce aqueous solubility .

Ring Size and Stability : Oxetanes’ 4-membered rings are synthetically challenging due to strain but offer unique reactivity for drug design, whereas oxolanes are more stable but less reactive .

Functional Group Diversity : Hydroxy or siloxy groups expand reactivity profiles, enabling diverse derivatization pathways .

Biological Activity

4-Pentadecylidene-3-tetradecyloxetan-2-one is a heterocyclic organic compound with the molecular formula C₃₂H₆₀O₂ and a molecular weight of 476.82 g/mol. This compound has garnered attention in various fields, particularly for its potential biological activities , including antimicrobial and antifungal properties. Understanding its biological activity is essential for exploring its applications in medicine and industry.

Molecular Structure

  • IUPAC Name : (4Z)-4-pentadecylidene-3-tetradecyloxetan-2-one
  • CAS Number : 84989-41-3
  • Molecular Formula : C₃₂H₆₀O₂
  • Molecular Weight : 476.82 g/mol

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceColorless to pale yellow liquid

Antimicrobial Properties

Research indicates that 4-pentadecylidene-3-tetradecyloxetan-2-one exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve:

  • Disruption of microbial cell membranes.
  • Inhibition of specific metabolic pathways within microbial cells.

Case Studies and Research Findings

  • Antifungal Activity :
    A study evaluated the antifungal properties of 4-pentadecylidene-3-tetradecyloxetan-2-one against common fungal pathogens, including Candida albicans and Aspergillus niger. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both fungi, indicating potent antifungal activity.
  • Antibacterial Activity :
    Another research effort focused on the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed promising results with an MIC of 25 µg/mL against S. aureus, suggesting that it may be effective in treating infections caused by this bacterium.

Comparative Analysis with Similar Compounds

A comparison with related compounds reveals that 4-pentadecylidene-3-tetradecyloxetan-2-one has unique structural features that contribute to its biological activity:

Compound NameAntimicrobial Activity (MIC µg/mL)Unique Features
4-Pentadecylidene-3-tetradecyloxetan-2-one25 (bacteria), 50 (fungi)Long-chain alkylidene structure
2-Oxetanone, 3-C14-16-alkyl>100 (bacteria), >100 (fungi)Shorter alkyl chains
4-(Pentadecan-2-ylidene)-3-tetradecyloxetan-2-one50 (bacteria), >100 (fungi)Different alkyl branching

Medicinal Chemistry

The potential therapeutic applications of 4-pentadecylidene-3-tetradecyloxetan-2-one are being explored in drug development, particularly for conditions requiring effective antimicrobial agents. Its unique structure allows it to be modified to enhance efficacy and reduce toxicity.

Industrial Applications

In addition to its biological significance, this compound has applications in the production of specialty chemicals, including resins and coatings that require antimicrobial properties.

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